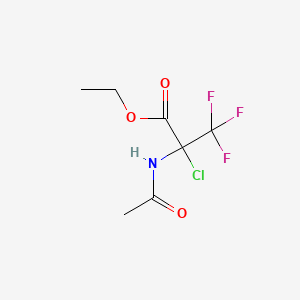
Ethyl 2-(acetylamino)-2-chloro-3,3,3-trifluoropropanoate
Descripción general
Descripción
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through processes like Michael addition . For instance, Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate was prepared by the reaction of paracetamol with ethyl 2-bromo-2-methylpropionate .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like NMR spectroscopy and single-crystal X-ray diffraction . Unfortunately, without specific data on “Ethyl 2-(acetylamino)-2-chloro-3,3,3-trifluoropropanoate”, I can’t provide a detailed molecular structure analysis.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s reacted. As an example, the compound Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate was prepared by the reaction of paracetamol with ethyl 2-bromo-2-methylpropionate .Mecanismo De Acción
The mechanism of action of Ethyl 2-(acetylamino)-2-chloro-3,3,3-trifluoropropanoate is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the growth of various cancer cells and has been shown to induce apoptosis (cell death) in these cells.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins in the body, leading to the inhibition of cancer cell growth. It has also been found to induce apoptosis in cancer cells, leading to their death. This compound has been shown to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-(acetylamino)-2-chloro-3,3,3-trifluoropropanoate has several advantages for lab experiments. It is relatively easy to synthesize and is readily available from chemical suppliers. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug discovery. However, there are some limitations to its use in lab experiments. This compound is a synthetic compound and may have limited applications in vivo. Its mechanism of action is not well understood, and further research is needed to fully understand its potential applications.
Direcciones Futuras
There are several future directions for the use of Ethyl 2-(acetylamino)-2-chloro-3,3,3-trifluoropropanoate in scientific research. Further research is needed to fully understand its mechanism of action and potential applications in drug discovery. This compound has been shown to exhibit antifungal, antibacterial, and anticancer properties, making it a promising candidate for the development of new antibiotics and anticancer drugs. Additionally, this compound may have potential applications in the field of neuroscience, as it has been found to modulate the activity of certain neurotransmitters. Further research is needed to fully explore the potential applications of this compound in these areas.
Aplicaciones Científicas De Investigación
Ethyl 2-(acetylamino)-2-chloro-3,3,3-trifluoropropanoate has been extensively used in scientific research for various purposes. It has been found to have potential applications in the field of medicinal chemistry, drug discovery, and other research areas. This compound has been used as a building block for the synthesis of various compounds with potential therapeutic applications. It has been found to exhibit antifungal, antibacterial, and anticancer properties, making it a promising candidate for drug discovery.
Safety and Hazards
The safety and hazards associated with a compound depend on its specific properties. For instance, Ethyl acetate, a different compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard and is classified as a flammable liquid, serious eye irritant, and can cause specific target organ toxicity .
Propiedades
IUPAC Name |
ethyl 2-acetamido-2-chloro-3,3,3-trifluoropropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClF3NO3/c1-3-15-5(14)6(8,7(9,10)11)12-4(2)13/h3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCCNYNMQGJDRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(iodomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B3041510.png)








